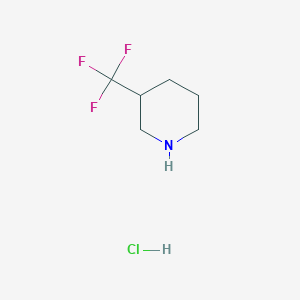
3-(トリフルオロメチル)ピペリジン塩酸塩
概要
説明
3-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1124199-60-5 . It has a molecular weight of 189.61 . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)piperidine hydrochloride can be represented by the InChI code: 1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H . The compound has a molecular weight of 189.61 .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)piperidine hydrochloride is an oil at room temperature . The compound’s density is 1.154 g/mL at 25 °C .科学的研究の応用
3-(トリフルオロメチル)ピペリジン塩酸塩: は、様々な科学研究分野で潜在的な用途を持つ化学化合物です。以下は、入手可能な情報に基づいたいくつかの用途です。
代謝型グルタミン酸受容体の調節
この化合物は、神経疾患の研究と潜在的な治療介入において重要な代謝型グルタミン酸受容体サブタイプ4の正の変異調節因子の合成のための反応物として使用されます .
5-HT7受容体リガンドの合成
これは、様々な中枢神経系疾患の理解と治療において重要な5-HT7受容体のリガンドを生成するための反応物として役立ちます .
医薬品化学
医薬品化学では、3-(トリフルオロメチル)ピペリジン塩酸塩のような化合物は、トリフルオロメチル基を持つ分子を作成するために使用されます。 これらの基は、いくつかのFDA承認薬に見られ、急性片頭痛の治療など、様々な治療用途を持っています .
抗がん研究
3-(トリフルオロメチル)ピペリジン塩酸塩のような化合物を含むピペリジン誘導体は、その薬理学的特徴により、抗がん研究において有望です .
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
3-(Trifluoromethyl)piperidine hydrochloride is a compound that has been used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands . These receptors play crucial roles in various neurological processes, including cognition, memory, and mood regulation.
Mode of Action
This enhancement could lead to changes in neuronal signaling and ultimately influence various neurological processes .
Biochemical Pathways
Given its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 and 5-ht7 receptors, it is likely to influence pathways related to glutamate signaling and serotonin signaling .
Pharmacokinetics
Its molecular weight (18961 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)piperidine hydrochloride’s action are likely to be related to its modulation of metabotropic glutamate receptor subtype 4 and 5-HT7 receptors. By enhancing the activity of these receptors, it could potentially influence neuronal signaling and have effects on cognition, memory, and mood .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
3-(Trifluoromethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with dopamine D3 receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. This compound’s trifluoromethyl group is particularly important for its biochemical activity, as it can enhance the binding affinity and specificity of the compound to its target biomolecules .
Cellular Effects
3-(Trifluoromethyl)piperidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation, apoptosis, and metabolism . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-(Trifluoromethyl)piperidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, its interaction with dopamine D3 receptors can modulate neurotransmission and affect various neurological processes . Additionally, the trifluoromethyl group in the compound enhances its binding affinity to target biomolecules, making it a potent modulator of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to 3-(Trifluoromethyl)piperidine hydrochloride in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-(Trifluoromethyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)piperidine hydrochloride within cells and tissues are important for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)piperidine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
特性
IUPAC Name |
3-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJYLYZLJHSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124199-60-5 | |
| Record name | 3-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


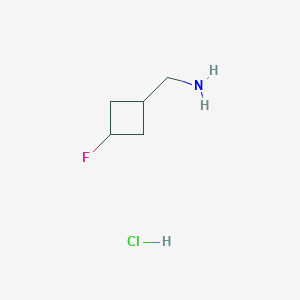
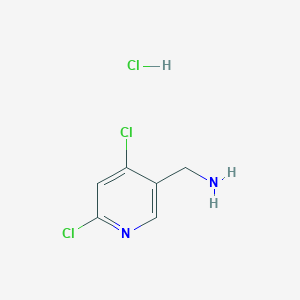

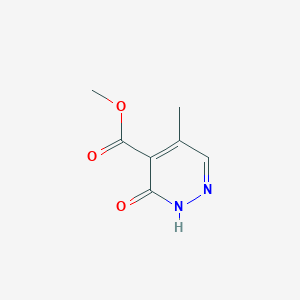
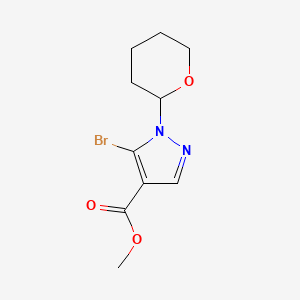
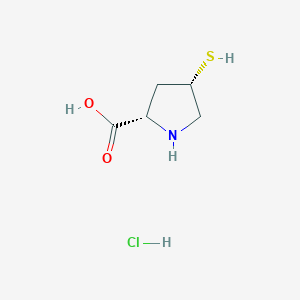
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
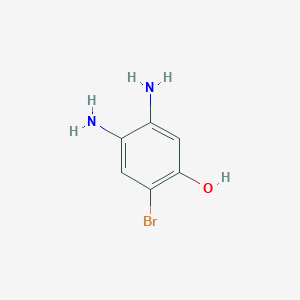
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
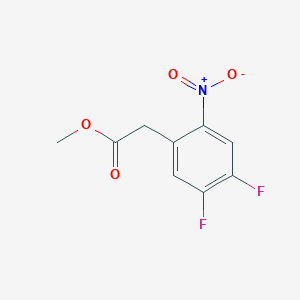
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)

